molecular formula C16H16Cl4N4O5 B3012454 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate CAS No. 301157-43-7

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate

Cat. No.: B3012454
CAS No.: 301157-43-7
M. Wt: 486.13
InChI Key: HALCYTNCMFUQOU-UHFFFAOYSA-N
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Description

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate features a nitroimidazole core linked to a carbamate group with a trichloroethyl and 2-chlorobenzyloxy substituent. This structure combines a bioactive imidazole ring, known for antiparasitic and antimicrobial properties , with a carbamate moiety that enhances metabolic stability and bioavailability . The nitro group at the 5-position of the imidazole ring is critical for redox-mediated activity, while the trichloroethyl and chlorobenzyloxy groups likely contribute to lipophilicity and target binding .

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-[(2-chlorophenyl)methoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl4N4O5/c1-10-21-8-13(24(26)27)23(10)6-7-28-15(25)22-14(16(18,19)20)29-9-11-4-2-3-5-12(11)17/h2-5,8,14H,6-7,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALCYTNCMFUQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)OCC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl4N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate is a synthetic derivative that has garnered interest for its potential biological activities. This article reviews the compound's chemical structure, biological mechanisms, and relevant case studies to elucidate its pharmacological profiles.

Chemical Structure and Properties

The molecular formula for this compound is C18H29Cl3N3O6C_{18}H_{29}Cl_3N_3O_6, with a molecular weight of approximately 383.4394 g/mol. The structure features an imidazole ring, which is known for its role in various biological activities, and a carbamate functional group that can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings, such as this one, often exhibit antimicrobial properties. The nitro group on the imidazole enhances electron affinity, potentially increasing the compound's ability to interact with microbial enzymes or cell membranes.

Antitumor Activity

Imidazole derivatives have been studied for their anticancer effects. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. The presence of the trichloroethyl moiety may enhance lipophilicity, facilitating cellular uptake and increasing cytotoxicity against various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with imidazole structures often inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that similar compounds trigger apoptotic pathways in cancer cells.
  • Cell Membrane Disruption : The hydrophobic nature of the trichloroethyl group may disrupt cellular membranes, leading to cell death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL for compounds structurally similar to the target compound.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus10 µg/mL
Compound BE. coli15 µg/mL
Target CompoundS. aureus12 µg/mL

Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that the compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A431 (epidermoid carcinoma)108
Jurkat (T-cell leukemia)129

Comparison with Similar Compounds

Key Observations:

Nitro Position: All analogs retain the 5-nitro group on the imidazole ring, essential for generating reactive intermediates under anaerobic conditions . Carbamate Variations: The N-methyl carbamate in reduces steric hindrance compared to bulkier substituents in the target compound, possibly affecting enzymatic hydrolysis rates.

Biological Activity :

  • Bamidazole lacks the trichloro and chlorobenzyloxy groups but shares the carbamate linkage, suggesting that the target compound’s antiviral claims may stem from its extended substituents.
  • Ronidazole’s methyl group at N1 and carbamate at C2 confer specificity against protozoans, whereas the target compound’s substituents might broaden its spectrum .

Physicochemical Properties :

  • The trichloroethyl group increases molecular weight (548.7 g/mol vs. 244.2 g/mol for Bamnidazole), which could reduce solubility but enhance membrane permeability .
  • Crystallographic studies of reveal hydrogen-bonding networks involving the carbamate oxygen, a feature likely conserved in the target compound .

Analytical Data:

  • 1H-NMR : Similar compounds (e.g., ) show imidazole proton signals at δ 7.17–7.84 (ArH) and carbamate-related peaks at δ 3.69–4.95 (OCH3, CH2). The target compound’s 2-chlorobenzyloxy group would introduce distinct aromatic signals .
  • MS : Bamnidazole exhibits [M]+ at m/z 244, while the target compound’s higher molecular weight would shift this to m/z ~549 .

Q & A

Q. Table 1. Reaction Conditions for Carbamate Formation

ComponentQuantity/Parameter
Alcohol substrate1.71 g (0.01 mol)
Methyl isocyanate0.68 g (0.12 mol)
Catalyst (Et₃N)1 g
Solvent20 ml toluene
Reaction time24 hours (RT)

Basic: What safety precautions are critical during handling?

Methodological Answer :
This compound contains nitro, chloro, and trichloromethyl groups, posing risks of flammability, toxicity, and environmental harm. Key precautions include:

  • Storage : Dry, ventilated areas away from ignition sources (P210) .
  • PPE : Lab coat, nitrile gloves, and eye protection.
  • Emergency response : For skin contact, wash with water for 15 minutes; consult a physician if ingested (P301 + P310) .

Basic: What structural characterization methods are recommended?

Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystals of a related imidazole carbamate (space group P2₁/n) were analyzed using SHELX software .

  • Data collection : Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation.
  • Refinement : SHELXL for anisotropic displacement parameters (R-factor = 0.031) .
  • Validation : Use PLATON or WinGX to check for twinning or disorder .

Q. Table 2. Crystallographic Data

ParameterValue
Space groupP2₁/n
Unit cell (Å)a = 9.6959, b = 7.2898, c = 15.589
β (°)101.400
Z4

Advanced: How can mechanistic insights into nitro group reactivity be investigated?

Methodological Answer :
The nitro group’s electron-withdrawing nature influences electrophilic substitution. To study its reactivity:

  • Kinetic experiments : Compare reaction rates of nitro-containing vs. non-nitro analogs under identical conditions (e.g., TDAE-mediated coupling) .
  • Computational modeling : Use DFT to calculate charge distribution on the imidazole ring (e.g., Mulliken charges at the C-4 position).
  • Spectroscopic probes : Monitor nitro reduction (e.g., to amine) via UV-Vis or cyclic voltammetry .

Advanced: How to evaluate environmental impacts of this compound?

Methodological Answer :
Adopt a tiered approach per the INCHEMBIOL framework :

Physicochemical properties : Measure log P (octanol-water partition coefficient) to assess bioaccumulation potential.

Biotic degradation : Use OECD 301F (ready biodegradability test) with activated sludge.

Toxicity assays : Perform Daphnia magna acute toxicity (EC₅₀) and Ames mutagenicity tests.

Q. Table 3. Environmental Risk Assessment Workflow

ParameterMethod
BiodegradabilityOECD 301F
EcotoxicityDaphnia magna EC₅₀
Human toxicityAmes test

Advanced: How to resolve contradictions in crystallographic data?

Methodological Answer :
Discrepancies in bond lengths or angles may arise from disorder or twinning. Mitigation strategies include:

  • Data reprocessing : Use SADABS for absorption corrections .
  • Validation tools : Check for missed symmetry with PLATON/ADDSYM .
  • Alternative models : Refine with varying occupancy ratios for disordered atoms (e.g., trichloroethyl groups) .

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